The synthesis of 2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}ethan-1-amine trihydrochloride typically involves a multi-step process. While specific details regarding its synthesis are not provided in the provided abstracts, a common synthetic route for similar arylpiperazine derivatives involves reacting 1-(4-chlorophenyl)piperazine with 2-chloroethylamine hydrochloride. [] This reaction typically requires a base and a suitable solvent, and the resulting product is then converted to the trihydrochloride salt. Optimizing reaction conditions like temperature, solvent, and base is crucial to ensure high yield and purity of the desired product.
7.1. Dopamine Receptor Research: Analogs of this compound have demonstrated potential in treating psychostimulant use disorders by interacting with the dopamine transporter (DAT). [] Research in this area focuses on understanding the compound's binding affinity, selectivity, and metabolic stability to develop safer and more effective treatments.
7.2. Alzheimer's Disease Research: This compound has been investigated for its potential in treating Alzheimer's disease. [] One study focused on its interaction with nitrogen-doped graphene quantum dots, exploring its potential as a sensing platform for anti-Alzheimer's drugs.
7.3. Sigma-1 Receptor Antagonist: Derivatives of this compound have been identified as potent sigma-1 receptor (σ1R) antagonists, showing promise as potential treatments for neuropathic pain. []
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3